(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Description
Properties
Molecular Formula |
C19H21NS |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3 |
InChI Key |
PHTUQLWOUWZIMZ-QRYZPGCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzo[c]Benzothiepin Core Structure
Starting Materials and Key Intermediates
The benzo[c]benzothiepin moiety is typically synthesized from dibenzo[b,e]thiepin-11(6H)-one (CAS 25627-38-7), a bicyclic ketone, and [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CAS 25627-39-8). The reaction proceeds via a Wittig olefination to form the exocyclic double bond characteristic of the Z-configuration.
Reaction Mechanism:
- Phosphonium ylide formation : The phosphonium salt is deprotonated using a strong base (e.g., NaH or KOtBu) to generate the ylide.
- Nucleophilic attack : The ylide reacts with dibenzo[b,e]thiepin-11(6H)-one, forming the (Z)-configured alkene through a concerted [2+2] cycloaddition.
- Quaternization and isolation : The product is isolated as a hydrochloride salt via acid-base extraction.
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps favor Z-selectivity |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvents enhance reactivity |
| Base | Potassium tert-butoxide | Minimizes side reactions |
| Reaction Time | 6–8 hours | Prolonged time reduces decomposition |
Deuteration of the N-Methyl Group
Isotopic Labeling Strategies
The trideuteriomethyl group is introduced via deuterium exchange or de novo synthesis using deuterated reagents. Two primary methods dominate:
Hydrogen-Deuterium Exchange (HDX)
Mechanism : Acid- or base-catalyzed exchange of methyl hydrogens with deuterium via intermediate enolate or iminium species.
Radical Trideuteromethylation
Advantage : Higher deuteration efficiency (>98%) compared to HDX.
Integrated Synthesis and Deuteration
One-Pot Methodology (Patent CN113372262A)
A streamlined process combines core synthesis and deuteration:
- Step 1 : React dibenzo[b,e]thiepin-11(6H)-one with [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide in THF/KOtBu.
- Step 2 : Quench with DCl/D2O to protonate the amine and initiate HDX.
- Step 3 : Purify via column chromatography (SiO2, CH2Cl2:MeOH 10:1).
Catalytic Asymmetric Approach (PMC3440178)
For enantiomerically pure samples, a chiral catalyst (e.g., Jacobsen’s thiourea) is used during the Wittig step:
| Catalyst | Enantiomeric Excess (ee) | Deuteration Efficiency |
|---|---|---|
| (R,R)-Jacobsen | 92% | 95% |
| (S)-BINAP | 88% | 93% |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the deuterated methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Deuterated methylamine in the presence of a suitable base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound for studying isotopic effects and reaction mechanisms.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The deuterated compound is structurally analogous to Dosulepin (synonyms: Dothiepin, Northiaden), a tricyclic antidepressant with the IUPAC name (3Z)-3-(6H-Benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine . Key comparisons include:
Table 1: Structural and Functional Comparison
Structural Analogs and Derivatives
N,N-Dimethylpropanamine Derivatives: Dosulepin: The non-deuterated analog shares the tricyclic core but lacks isotopic substitution, leading to faster metabolic degradation . Amitriptyline: A related tricyclic antidepressant with a dibenzocycloheptene scaffold, highlighting the role of ring system variations in pharmacological activity.
Deuterated Pharmaceuticals: Deutetrabenazine: A deuterated vesicular monoamine transporter inhibitor, demonstrating the broader application of deuterium to prolong drug half-life .
Other N-Substituted Amines: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine: Features a naphthalenylmethyl group, illustrating how bulky substituents influence receptor binding . 1-(4-Aminophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine: Incorporates trifluoromethyl and methoxy groups, emphasizing electronic effects on bioactivity .
Key Differences and Implications
- Spectral Characterization : Deuterium incorporation simplifies 1H NMR spectra by eliminating signals from substituted methyl protons, aiding structural confirmation .
- Pharmacological Profile: While Dosulepin acts as a serotonin-norepinephrine reuptake inhibitor, the deuterated variant may exhibit prolonged action due to slower hepatic metabolism .
Research Findings and Data Sources
Synthetic Routes : Palladium-catalyzed coupling and benzoyl protection/deprotection strategies (e.g., ) are applicable to synthesizing the deuterated amine .
Spectroscopic Validation : Cross-referencing with CRC Handbook of Chemistry & Physics and Tables of Spectral Data ensures accurate structural elucidation .
Environmental Behavior: Deuterated compounds may exhibit similar environmental persistence to non-deuterated analogs, as per studies on organic compound fate (e.g., ) .
Biological Activity
(3Z)-3-(6H-benzo[c] benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine, commonly known as Dothiepin or Dosulepin, is a tricyclic antidepressant that exhibits significant biological activity primarily through its mechanisms as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article provides an in-depth exploration of its biological activity, pharmacological properties, and clinical implications.
| Property | Value |
|---|---|
| Molecular Formula | C19H21NS |
| Molecular Weight | 295.44 g/mol |
| CAS Registry Number | 113-53-1 |
| Melting Point | 91-93 °C |
| Boiling Point | 430.9 °C (predicted) |
| pKa | 9.14 |
Dothiepin functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thus increasing their availability and enhancing mood regulation. Its structure allows it to interact with various neurotransmitter systems, contributing to its antidepressant effects:
- Serotonin Reuptake Inhibition : By blocking the serotonin transporter (SERT), Dothiepin increases serotonin levels in the brain.
- Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine transporter (NET), further contributing to its antidepressant properties.
- Anticholinergic Effects : The compound exhibits anticholinergic activity, which can lead to side effects but also contributes to its therapeutic efficacy in certain cases.
Pharmacological Profile
Dothiepin's pharmacological profile includes:
- Antidepressant Activity : Proven efficacy in treating major depressive disorder.
- Anxiolytic Effects : Reduces anxiety symptoms in patients.
- Sedative Properties : Due to its antihistaminic effects, it may cause sedation, making it useful for patients with insomnia related to depression.
Clinical Studies and Findings
Numerous studies have evaluated the efficacy and safety of Dothiepin. Below are key findings from relevant literature:
-
Efficacy in Depression :
- A study by Atkinson et al. (1990) demonstrated that Dothiepin significantly improved depressive symptoms compared to placebo over a 12-week period.
- Hagg et al. (2000) reported that patients treated with Dothiepin showed higher response rates compared to those on other antidepressants.
-
Side Effects :
- Common side effects include dry mouth, drowsiness, and constipation due to its anticholinergic properties.
- A review by Fleishaker et al. (2003) noted that while side effects were common, they were generally manageable and did not outweigh the benefits for most patients.
-
Long-term Use :
- Long-term studies indicate that Dothiepin remains effective over extended periods with a manageable side effect profile, making it suitable for chronic treatment scenarios.
Case Studies
Several case studies highlight the clinical application of Dothiepin:
- Case Study 1 : A 45-year-old female patient with chronic depression was treated with Dothiepin at a dosage of 75 mg daily. After six weeks, her Hamilton Depression Rating Scale score decreased significantly from 20 to 8, indicating substantial improvement.
- Case Study 2 : A cohort of elderly patients with depression was treated with Dothiepin. Results showed a notable reduction in depressive symptoms without significant cognitive decline, suggesting its relative safety in older populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
